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Compound of Interest

Compound Name:
6-Chloro-N,N-dimethylpyridin-3-

amine

Cat. No.: B183382 Get Quote

Technical Guide: 6-Chloro-N,N-dimethylpyridin-
3-amine
CAS Number: 41288-91-9

Introduction
6-Chloro-N,N-dimethylpyridin-3-amine is a substituted pyridine derivative that holds potential

as a versatile building block in medicinal chemistry and materials science. Its structure,

featuring a chlorinated pyridine ring and a dimethylamino group, offers multiple reactive sites

for further functionalization. This guide provides a comprehensive overview of its properties,

synthesis, and potential applications, with a focus on its relevance to researchers and

professionals in drug development.

Physicochemical Properties
Experimental data on the physicochemical properties of 6-Chloro-N,N-dimethylpyridin-3-
amine is limited in publicly available literature. The following table summarizes key computed

properties for the isomeric compound 6-chloro-N,N-dimethylpyridin-2-amine (CAS: 1060801-

42-4) to provide an estimation.[1][2]
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Property
Value (for 6-chloro-N,N-
dimethylpyridin-2-amine)

Data Source

Molecular Formula C₇H₉ClN₂ PubChem[1]

Molecular Weight 156.61 g/mol PubChem[1]

XLogP3-AA 2.3 Guidechem[2]

Hydrogen Bond Acceptor

Count
2 Guidechem[2]

Topological Polar Surface Area 16.1 Å² Guidechem[2]

Complexity 106 Guidechem[2]

Synthesis
A definitive, published experimental protocol for the synthesis of 6-Chloro-N,N-
dimethylpyridin-3-amine is not readily available. However, a plausible synthetic route can be

conceptualized based on established methods for the synthesis of related aminopyridines,

such as the Buchwald-Hartwig amination or nucleophilic aromatic substitution. A potential two-

step synthesis could involve the initial chlorination of 3-aminopyridine followed by a

dimethylation reaction.

Alternatively, a more direct approach could be the reaction of 3-amino-6-chloropyridine with a

methylating agent. Below is a generalized experimental protocol for a potential nucleophilic

aromatic substitution approach.

Experimental Protocol: Plausible Synthesis via
Nucleophilic Aromatic Substitution
Materials:

3-Amino-6-chloropyridine

Iodomethane (CH₃I)

A suitable base (e.g., Sodium hydride (NaH) or Potassium carbonate (K₂CO₃))
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Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

Reaction vessel with a magnetic stirrer and reflux condenser

Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator,

column chromatography supplies)

Procedure:

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a reflux condenser, and a nitrogen inlet, dissolve 3-amino-6-chloropyridine (1.0 eq) in

the anhydrous solvent.

Addition of Base: Carefully add the base (2.5 eq) to the solution in portions at room

temperature under a nitrogen atmosphere.

Addition of Methylating Agent: Slowly add iodomethane (2.2 eq) to the suspension. An

exothermic reaction may be observed.

Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for

several hours until the reaction is complete, as monitored by Thin Layer Chromatography

(TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up: After cooling to room temperature, quench the reaction by the slow addition of

water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Purification: Concentrate the organic extract under reduced pressure. Purify the crude

product by column chromatography on silica gel using an appropriate eluent system (e.g., a

gradient of ethyl acetate in hexanes) to yield 6-Chloro-N,N-dimethylpyridin-3-amine.
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Caption: Plausible synthetic workflow for 6-Chloro-N,N-dimethylpyridin-3-amine.
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Spectroscopic Analysis
Specific, experimentally obtained spectroscopic data for 6-Chloro-N,N-dimethylpyridin-3-
amine are not widely reported. The following provides an expectation of the key spectral

features based on its chemical structure.

¹H NMR:

Aromatic Protons: Signals corresponding to the three protons on the pyridine ring are

expected in the aromatic region (typically δ 6.5-8.5 ppm). The specific chemical shifts and

coupling constants will be influenced by the positions of the chloro and dimethylamino

groups.

Methyl Protons: A singlet corresponding to the six equivalent protons of the two methyl

groups of the dimethylamino moiety is expected, likely in the range of δ 2.5-3.5 ppm.

¹³C NMR:

Aromatic Carbons: Five signals are expected for the carbon atoms of the pyridine ring. The

carbon atom attached to the chlorine will be significantly influenced.

Methyl Carbons: A single signal for the two equivalent methyl carbons of the dimethylamino

group is anticipated, typically in the aliphatic region of the spectrum.

IR Spectroscopy:

C-Cl Stretch: A characteristic absorption band for the carbon-chlorine stretch is expected in

the fingerprint region.

C-N Stretch: Aromatic C-N stretching vibrations are expected.

Aromatic C-H and C=C/C=N Stretches: Absorptions characteristic of the pyridine ring will be

present. As a tertiary amine, no N-H stretching bands are expected.

Mass Spectrometry:

The mass spectrum should show a molecular ion peak (M⁺) and a characteristic isotopic

pattern (M+2) due to the presence of the chlorine-37 isotope. Fragmentation patterns would
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likely involve the loss of methyl groups or other characteristic cleavages of the pyridine ring.

Applications in Drug Discovery
The 6-aminopyridine scaffold is a well-established pharmacophore in the design of various

therapeutic agents, particularly kinase inhibitors.[3][4] Kinases are a class of enzymes that play

a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases,

including cancer. The amino group of the aminopyridine core can form critical hydrogen bond

interactions with the hinge region of the ATP-binding pocket of kinases, leading to their

inhibition.[3]

While the specific biological activity of 6-Chloro-N,N-dimethylpyridin-3-amine has not been

extensively documented, its structural similarity to known kinase inhibitors suggests its potential

as a scaffold for the development of novel therapeutics. The chlorine atom at the 6-position

serves as a convenient synthetic handle for introducing further molecular diversity through

cross-coupling reactions, allowing for the fine-tuning of potency, selectivity, and

pharmacokinetic properties.[3]
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Caption: General mechanism of kinase inhibition by aminopyridine-based compounds.
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Safety and Handling
Based on the Safety Data Sheet (SDS) for 6-Chloro-N,N-dimethylpyridin-3-amine, the

following safety precautions should be observed[5]:

Handling: Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and

eye/face protection. Avoid formation of dust and aerosols.

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep

away from incompatible materials.

First Aid: In case of inhalation, move the victim to fresh air. In case of skin contact, wash off

with soap and plenty of water. In case of eye contact, rinse cautiously with water for several

minutes. Seek medical attention if irritation persists.

Conclusion
6-Chloro-N,N-dimethylpyridin-3-amine is a chemical intermediate with significant potential in

synthetic and medicinal chemistry. While detailed experimental data for this specific compound

is sparse, its structural features suggest its utility as a building block for more complex

molecules, particularly in the development of kinase inhibitors. Further research is warranted to

fully characterize its physicochemical properties, develop optimized synthetic routes, and

explore its biological activities. This guide serves as a foundational resource for researchers

and scientists interested in leveraging the potential of this and related aminopyridine scaffolds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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